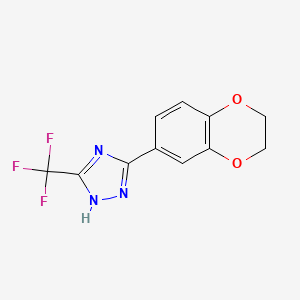
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole" involves complex organic reactions that enable the introduction of the trifluoromethyl group and the construction of the benzodioxin and 1,2,4-triazole rings. These processes often require precision in reaction conditions to achieve the desired product with high purity and yield. The methods can vary from conventional heating to more advanced techniques like microwave-assisted synthesis or green chemistry approaches.
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of a 1,2,4-triazole ring, known for its versatility and reactivity due to the nitrogen atoms, and a benzodioxin ring, which introduces rigidity and specific electronic properties to the molecule. The trifluoromethyl group significantly influences the compound's electronic distribution, potentially affecting its reactivity and interaction with biological targets.
Chemical Reactions and Properties
Compounds containing 1,2,4-triazole and benzodioxin units participate in various chemical reactions, including nucleophilic substitutions, cycloadditions, and electrophilic aromatic substitutions, facilitated by the electron-rich nature of the triazole ring and the structural features of the benzodioxin ring. These reactions are crucial for further functionalization of the compound and exploration of its chemical space.
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystallinity, of such compounds are significantly influenced by the presence of the trifluoromethyl group and the fused ring system. These properties are essential for determining the compound's suitability for further applications in material science or pharmaceutical development.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity, of "3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole" are defined by the electronic effects of the trifluoromethyl group and the heteroatoms in the triazole and benzodioxin rings. These factors play a crucial role in the compound's interaction with other chemical entities and potential biological targets.
- Kaczor, A., Pitucha, M., Karczmarzyk, Z., Wysocki, W., Rzymowska, J., & Matosiuk, D. (2013). Structural and molecular docking studies of 4-benzyl-3-[(1-methylpyrrol-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one with anticancer activity. Medicinal Chemistry (source).
- Xu, L., Shang, Y., Yu, G., Li, K., & Si, G. (2006). Synthesis and Crystal Structure of 5-[(1H-1,2,4-Triazol-1-yl)methyl]-4-(2,3-dimethoxybenzylideneamino)-2-2H-1,2,4-triazole-3(4H)-thione Monohydrate. Chinese Journal of Structural Chemistry (source).
Wissenschaftliche Forschungsanwendungen
Novel Triazole Derivatives and Their Diverse Biological Activities
Triazoles, including structures like 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole, have gained significant attention for their wide range of biological activities. These compounds have been studied for their potential uses in various therapeutic areas due to their structural versatility, allowing for several modifications and the attainment of diverse biological targets. Particularly, triazole derivatives have shown promise in anti-inflammatory, antimicrobial, antitumoral, and antiviral applications, among others. The development of new chemical entities based on the triazole scaffold is driven by the need for treatments against emerging diseases and drug-resistant strains of bacteria and viruses. The exploration of triazole derivatives emphasizes the importance of innovative synthetic methods that align with principles of green chemistry and sustainability (Ferreira et al., 2013).
Synthesis and Applications of 1,2,4-Triazole Derivatives
The synthesis and physico-chemical properties of 1,2,4-triazole derivatives, including those with 3-thio and 3-thio-4-amino groups, have been extensively studied. These compounds are known for their low toxicity and have found applications beyond pharmaceuticals, including in optical materials, photosensitizers, antioxidants, and as additives for fuels and oils. Some 1,2,4-triazole derivatives serve as corrosion inhibitors and pest control agents in agriculture, showcasing the broad utility of triazole chemistry in various industrial and scientific fields (Parchenko, 2019).
Triazine Scaffold in Medicinal Chemistry
The triazine scaffold, closely related to triazoles, has been recognized for its potential in medicinal chemistry. Triazine derivatives, including those fused with five-membered nitrogen heterocycles, have exhibited a wide spectrum of pharmacological activities. These activities range from antibacterial and antifungal to anti-cancer, antiviral, and antimalarial effects. The structural diversity of triazine derivatives allows for the development of new drugs with potent pharmacological properties (Verma, Sinha, & Bansal, 2019).
Biological Features of 1,2,4-Triazole Derivatives
Research on 1,2,4-triazole derivatives highlights their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. This class of compounds continues to be a focal point for the development of biologically active substances, driven by the search for rational synthesis methods that yield derivatives with enhanced biological activities. The interest in 1,2,4-triazole chemistry underscores the ongoing need for novel compounds that can address a variety of health challenges, including emerging infectious diseases and conditions requiring new therapeutic approaches (Ohloblina, 2022).
Eigenschaften
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O2/c12-11(13,14)10-15-9(16-17-10)6-1-2-7-8(5-6)19-4-3-18-7/h1-2,5H,3-4H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYDPGQGPPNYSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NNC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dihydro-1,4-benzodioxin-6-YL)-5-(trifluoromethyl)-1H-1,2,4-triazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

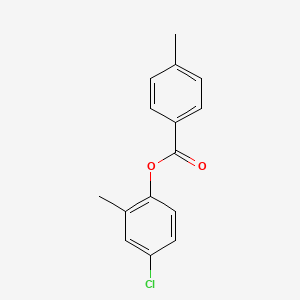
![3-(benzyloxy)-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5560330.png)
![3-({4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5560331.png)
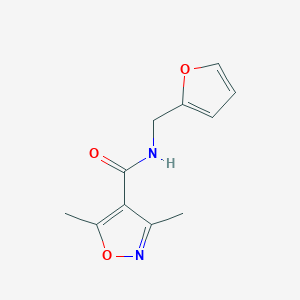
![ethyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5560337.png)
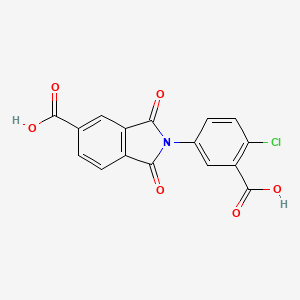
![1,1'-[(5-nitro-1,3-phenylene)dicarbonyl]dipiperidine](/img/structure/B5560351.png)
![3-[(dimethylamino)methyl]-2-methyl-4-quinolinol](/img/structure/B5560357.png)
![N-[2-(1-methyl-4-piperidinyl)ethyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5560358.png)
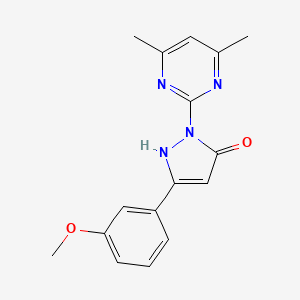
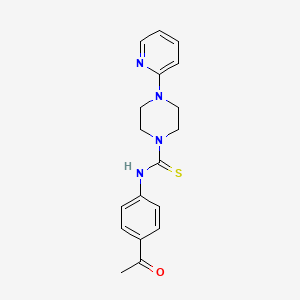
![(1R*,3S*)-7-(3-chloro-4-methoxybenzoyl)-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5560406.png)

![3-[(2-chlorobenzyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B5560414.png)